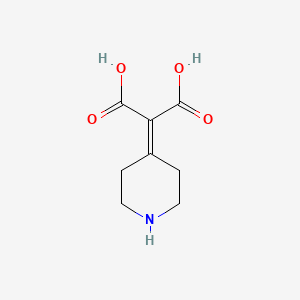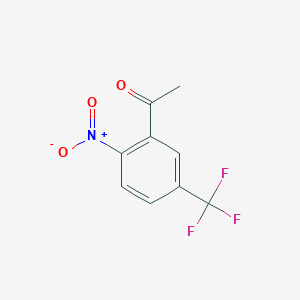
2-(Amino(cyclopropyl)methyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Amino(cyclopropyl)methyl)malonic acid: propanedioic acid, dimethyl ester , is a chemical compound with the following structural formula:
CH3−C(COOCH3)2−CH2−NH2
. Its IUPAC systematic name is propane-1,3-dioic acid . Let’s break down its features:Basic Structure: It consists of the core structure of malonic acid (a dicarboxylic acid) and carries an additional methyl group.
Functional Groups: The compound contains two ester groups and an amino group.
Molecular Formula: C5H8O4
Métodos De Preparación
Synthetic Routes: The synthesis of 2-(Amino(cyclopropyl)methyl)malonic acid involves several steps:
Deprotonation and Enolate Formation: A diester of malonic acid is deprotonated with a weak base (e.g., CH₃O⁻) to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an Sₙ₂ reaction with an alkyl halide, resulting in C–C bond formation at the alpha position (enolate alkylation).
Acidic Ester Hydrolysis: Treatment with aqueous acid leads to hydrolysis of the ester.
Decarboxylation: Upon heating, spontaneous decarboxylation occurs, extending the carbon chain.
Tautomerization: The resulting enol tautomerizes back to the carboxylic acid .
Industrial Production: The industrial production methods for this compound may vary, but the synthetic routes described above provide a foundation for its preparation.
Análisis De Reacciones Químicas
2-(Amino(cyclopropyl)methyl)malonic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions would be derivatives of the compound with modified functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or metabolic pathways.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: As a precursor for the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which 2-(Amino(cyclopropyl)methyl)malonic acid exerts its effects would depend on its specific application. It may interact with molecular targets or participate in metabolic processes.
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-[amino(cyclopropyl)methyl]propanedioic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(3-1-2-3)4(6(9)10)7(11)12/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |
Clave InChI |
ACSBQRMLFHRUDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C(C(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)

![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)
![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)


![1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)

